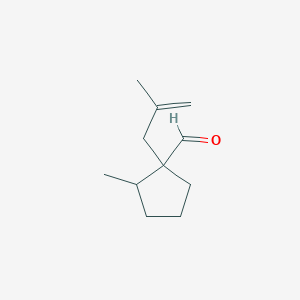

2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde

Beschreibung

2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde is a cyclopentane derivative featuring a carbaldehyde functional group at the 1-position, a methyl group at the 2-position, and a branched allyl (2-methylprop-2-en-1-yl) substituent.

Eigenschaften

Molekularformel |

C11H18O |

|---|---|

Molekulargewicht |

166.26 g/mol |

IUPAC-Name |

2-methyl-1-(2-methylprop-2-enyl)cyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C11H18O/c1-9(2)7-11(8-12)6-4-5-10(11)3/h8,10H,1,4-7H2,2-3H3 |

InChI-Schlüssel |

ZTICRQWQWNLGTQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC1(CC(=C)C)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Construction of the Linear Precursor

The initial phase involves synthesizing a precursor bearing the methyl and propenyl substituents on a linear chain:

- Starting Material: A substituted cyclopentane derivative or a suitable acyclic precursor such as a methyl-substituted diene or enyne.

- Key Reactions:

- Olefination: Utilization of Julia olefination or Wittig reactions to introduce the propenyl group at the desired position.

- Protection/Deprotection Strategies: Use of silyl protecting groups (e.g., TBDPS) for hydroxyl groups to prevent side reactions during olefination and cyclization steps.

Ring-Closing Metathesis (RCM)

The pivotal step in ring formation employs RCM catalyzed by Grubbs’ catalysts:

- **Catalyst:** First- or second-generation Grubbs catalyst.

- **Conditions:** Reflux in anhydrous solvents like dichloromethane (DCM) or toluene.

- **Outcome:** Formation of the cyclopentene core with the propenyl substituent attached.

**Example:**

A diolefin precursor (e.g., compound 9c or 16b in literature) undergoes RCM to yield the cyclopentene ring (compound 10 or 17a). The yield typically ranges from 89% to 90% under optimized conditions.

Functional Group Transformations

Post-ring formation modifications include:

- Oxidation: Conversion of primary alcohols to aldehydes using Dess–Martin periodinane or TEMPO-mediated oxidation, yielding the cyclopentane-1-carbaldehyde core.

- Alkyne Addition: Introduction of the prop-2-yn-1-yl group via nucleophilic addition or alkylation with propargyl halides, often under basic conditions with sodium hydride or potassium tert-butoxide.

Final Functionalization

- Aldehyde Formation: Achieved through selective oxidation of primary alcohols.

- Propenyl Group Attachment: Via Wittig or Julia olefination, coupling an aldehyde with a suitable phosphonium salt or sulfonyl-based reagents to install the conjugated double bond.

Representative Synthetic Scheme

| Step | Reaction | Reagents & Conditions | Yield | Reference/Notes |

|---|---|---|---|---|

| 1 | Protection of hydroxyl groups | TBDPSCl, imidazole, DCM | — | Protects hydroxyl groups during olefination |

| 2 | Olefination (Julia/Wittig) | Phosphonium salt or sulfonyl reagents, base | Variable | Introduces the propenyl group |

| 3 | Ring-closing metathesis | Grubbs catalyst, reflux | 89-90% | Forms cyclopentene ring |

| 4 | Oxidation to aldehyde | Dess–Martin or TEMPO | High | Converts alcohol to aldehyde |

| 5 | Propargylation | Propargyl halide, base | Variable | Adds the propynyl side chain |

Literature Insights and Comparative Analysis

The synthesis of similar cyclopentane derivatives, such as those derived from hexoses, demonstrates the versatility of olefination and RCM strategies. For example, a study reported a total yield of 40% over nine steps from a protected hexose precursor, employing ring-closing metathesis as a key step (see). This approach underscores the importance of catalyst choice and reaction conditions in optimizing yields.

Furthermore, the use of Julia olefination has been shown to be particularly effective for installing conjugated alkenes with high stereoselectivity, which is crucial for the biological activity of the target compound.

Notes on Industrial Scale-up and Optimization

- Catalyst Selection: Second-generation Grubbs catalysts offer higher activity and tolerance to functional groups, making them suitable for scale-up.

- Reaction Conditions: Maintaining anhydrous, inert atmospheres and optimizing temperature profiles can improve yields and purity.

- Purification: Chromatography and distillation are employed for product isolation, with continuous flow reactors enhancing process efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carboxylic acid.

Reduction: 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Substituent Effects : The target compound’s branched allyl group (2-methylprop-2-en-1-yl) contrasts with the propargyl group in 1934593-67-5, which introduces a triple bond for enhanced electrophilicity. The stereospecific variant (55253-28-6) highlights the importance of chirality in applications like fragrance design, where enantiomers may differ in odor profiles .

- Molecular Weight and Reactivity : Higher molecular weight in allyl/propargyl derivatives (~150–152 g/mol) compared to simpler analogs (e.g., 112.17 g/mol for 17206-62-1) influences volatility and solubility, critical for formulation in consumer products .

Biologische Aktivität

2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde, with the CAS number 1935141-21-1, is an organic compound characterized by its complex structure, which includes a cyclopentane ring and an aldehyde functional group. Its molecular formula is C₁₁H₁₈O, and it has a molecular weight of 166.26 g/mol. This compound is of interest in various fields, including organic synthesis and fragrance production, but its specific biological activities are not extensively documented.

The compound's structure allows for various chemical reactions, primarily due to the presence of the aldehyde group. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| IUPAC Name | 2-Methyl-1-(2-methylprop-2-enyl)cyclopentane-1-carbaldehyde |

| InChI Key | ZTICRQWQWNLGTQ-UHFFFAOYSA-N |

The biological activity of 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde can be inferred from the known properties of aldehydes:

Formation of Schiff Bases : The aldehyde group can react with amines to form Schiff bases, which are significant in various biochemical pathways. This reactivity suggests potential applications in medicinal chemistry and drug design.

Enzyme Interactions : Aldehydes are often involved in enzyme-catalyzed reactions and can participate in metabolic processes. The specific interactions of this compound with biological enzymes remain to be fully elucidated but warrant further investigation.

Case Studies and Research Findings

Research into compounds with similar structures has shown promising results:

- Anticancer Activity : A study on thiosemicarbazones demonstrated significant anticancer activity against various cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer) cells. Such findings indicate that compounds with aldehyde functionalities may also exhibit similar properties through mechanisms involving oxidative stress modulation and apoptosis induction .

- Antioxidant Properties : Compounds that share structural similarities with 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde have been shown to possess antioxidant capabilities, which are crucial for protecting cells from oxidative damage—an important factor in cancer progression and other diseases .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Two main approaches are utilized:

- Oxidation of Alcohol Precursors : 2-Methylcyclopentanol derivatives can be oxidized using pyridinium chlorochromate (PCC) in dichloromethane under inert conditions, achieving ~70% yield. Alternatively, KMnO₄ in acidic media offers moderate yields but requires careful temperature control (25–30°C) to avoid over-oxidation .

- Hydroformylation : Reacting 2-methylcyclopentene with CO/H₂ under rhodium catalysis (e.g., Rh(acac)(CO)₂) at 80–100°C and 10–15 bar pressure introduces the aldehyde group. Catalyst loading (0.5–1 mol%) and ligand selection (e.g., triphenylphosphine) critically affect regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies the aldehyde proton (δ 9.5–10.0 ppm) and cyclopentane ring protons (δ 1.2–2.8 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~200 ppm) and quaternary carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₁₁H₁₆O⁺, m/z 164.1201) and fragments from isoprenyl group cleavage .

- X-ray Crystallography : For crystalline derivatives (e.g., oxime or hydrazone), single-crystal X-ray analysis resolves stereochemical ambiguities, as demonstrated in related cyclopentane carbaldehyde structures .

Q. How does the aldehyde group in this compound participate in common organic reactions?

- Methodological Answer : The aldehyde undergoes:

- Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming secondary alcohols. Use anhydrous THF at 0°C to minimize side reactions.

- Condensation Reactions : React with hydrazines (e.g., 2,4-dinitrophenylhydrazine) in ethanol under reflux to form hydrazones for UV/Vis quantification (λ_max ~360 nm) .

- Reduction : NaBH₄ in methanol reduces the aldehyde to a primary alcohol (monitored by TLC, Rf shift from 0.6 to 0.3 in hexane/EtOAc 7:3) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the hydroformylation of 2-methylcyclopentene derivatives?

- Methodological Answer :

- Ligand Engineering : Chiral ligands like (R,S)-BINAPHOS with Rh catalysts induce enantioselectivity (up to 80% ee) by directing CO insertion.

- Pressure Modulation : Lower CO partial pressure (5–7 bar) favors linear vs. branched aldehyde formation.

- Substrate Preorganization : Introducing bulky substituents (e.g., tert-butyl groups) on the cyclopentane ring limits rotational freedom, enhancing diastereoselectivity .

Q. What strategies resolve contradictions in NMR data caused by impurities or tautomerism?

- Methodological Answer :

- Purification Protocols : Column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts like unreacted alcohols or olefins.

- Variable-Temperature NMR : Heating to 50°C in DMSO-d₆ suppresses aldehyde hydrate formation, clarifying proton splitting patterns.

- Derivatization : Converting the aldehyde to a stable oxime with hydroxylamine hydrochloride simplifies spectral interpretation .

Q. How is this compound applied in medicinal chemistry as a bioactive intermediate?

- Methodological Answer :

- Fragment-Based Drug Design : The cyclopentane core serves as a rigid scaffold. For example, coupling with pyridinyl groups (via Suzuki-Miyaura cross-coupling) generates analogs targeting kinase inhibition. IC₅₀ values are assessed via enzymatic assays (e.g., ATPase activity) .

- Protease Inhibition Studies : Aldehyde derivatives act as covalent inhibitors by forming hemiacetal adducts with serine proteases. Kinetic studies (kₐₛₛₐₜ/Kᵢ) quantify inhibition efficiency .

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

- Methodological Answer :

- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) model transition states during hydroformylation, identifying energy barriers for regioselective pathways.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on aldehyde group solvation, correlating with experimental reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.